molecular formula C8H18Hg B15483795 Mercury, bis(1,1-dimethylethyl)- CAS No. 23587-90-8

Mercury, bis(1,1-dimethylethyl)-

Cat. No.: B15483795
CAS No.: 23587-90-8
M. Wt: 314.82 g/mol
InChI Key: CCDPJPLBPZXTHW-UHFFFAOYSA-N
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Description

Mercury, bis(1,1-dimethylethyl)-, also known as bis(tert-butyl)mercury (systematic IUPAC name), is an organomercury compound with the molecular formula C₈H₁₈Hg and a molecular weight of 314.83 g/mol. It belongs to the class of dialkylmercury compounds, where two bulky tert-butyl (1,1-dimethylethyl) groups are bonded to a central mercury atom. The tert-butyl substituents impart significant steric hindrance, which influences the compound’s reactivity, stability, and interactions in chemical or biological systems .

Dialkylmercury compounds are typically synthesized via reactions between mercury salts (e.g., HgCl₂) and Grignard reagents or organolithium compounds. However, the steric bulk of tert-butyl groups may complicate synthesis compared to smaller alkyl derivatives.

Properties

CAS No.

23587-90-8

Molecular Formula

C8H18Hg

Molecular Weight

314.82 g/mol

IUPAC Name

ditert-butylmercury

InChI

InChI=1S/2C4H9.Hg/c2*1-4(2)3;/h2*1-3H3;

InChI Key

CCDPJPLBPZXTHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Hg]C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Mercury, bis(1,1-dimethylethyl)- with structurally related dialkylmercury compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Structural Features
Mercury, bis(1,1-dimethylethyl)- C₈H₁₈Hg 314.83 Branched alkyl (tert-butyl) High steric hindrance, low polarity
Mercury, ethyl-methyl- C₃H₈Hg 244.70 Mixed linear alkyl Moderate reactivity, smaller steric profile
Mercury, diphenyl- C₁₂H₁₀Hg 354.80 Aromatic (phenyl) Conjugated π-system, higher stability
Mercury, bis(chloroethyn-1-yl)- C₄Cl₂Hg 319.54 Halogenated alkyne Electrophilic character, high polarity

Key Observations:

  • Steric Effects : The tert-butyl groups in Mercury, bis(1,1-dimethylethyl)- create greater steric hindrance than linear alkyl or phenyl substituents, likely reducing its reactivity in nucleophilic or catalytic processes compared to Mercury, ethyl-methyl- .
  • Electronic Effects : Aromatic substituents in Mercury, diphenyl- enhance stability via resonance, whereas chloroethynyl groups in Mercury, bis(chloroethyn-1-yl)- introduce electronegativity and polarizability, favoring electrophilic reactions .

Toxicity and Environmental Behavior

Dialkylmercury compounds are notoriously toxic, with documented neurotoxic and nephrotoxic effects. However, specific toxicological data for Mercury, bis(1,1-dimethylethyl)- are scarce. Insights can be inferred from structurally related compounds:

  • The tert-butyl groups in Mercury, bis(1,1-dimethylethyl)- may reduce bioavailability compared to smaller alkyl derivatives due to steric hindrance .
  • Diphenylmercury : Exhibits lower acute toxicity than methylmercury but still poses chronic risks due to mercury’s persistence. Its aromatic structure may facilitate environmental adsorption to organic matter .

Preparation Methods

Alkylation of Mercury Salts via Grignard Reagents

The most widely documented approach for synthesizing dialkylmercury compounds involves the reaction of mercury(II) chloride with Grignard reagents. For Mercury, bis(1,1-dimethylethyl)-, this entails treating HgCl₂ with tert-butyl magnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction proceeds as:
$$
\text{HgCl}2 + 2 \, \text{(CH}3\text{)}3\text{CMgBr} \rightarrow \text{Hg[(C(CH}3\text{)}3\text{)]}2 + 2 \, \text{MgBrCl}
$$
Stoichiometric precision is critical, as excess Grignard reagent may lead to side products. The work by SciELO Chile emphasizes temperature control during analogous esterification and amidation reactions, underscoring the need to maintain temperatures below 10°C to prevent hydrolysis or decomposition—a principle applicable here.

Solvent Selection and Reaction Optimization

Nonpolar solvents like diethyl ether facilitate the reaction by stabilizing the Grignard reagent while minimizing undesired protonolysis. Post-reaction, the mixture is typically quenched with ice-cold ammonium chloride, and the product is extracted using dichloromethane. Patent data highlights the use of propylene glycol and ethyl acetate in cooling-induced crystallization, suggesting that similar solvents could aid in isolating Mercury, bis(1,1-dimethylethyl)-. For instance, slow cooling of a propylene glycol solution from 85°C to −5°C over 24 hours yielded high-purity crystalline forms in related compounds.

Crystallization and Purification Strategies

Temperature-Controlled Crystallization

Crystallization remains a cornerstone of purification for organometallic compounds. Table 1 adapts methodologies from patent US8163772B2, illustrating solvent systems and cooling rates that could optimize Mercury, bis(1,1-dimethylethyl)- recovery:

Solvent System Cooling Rate Yield (%) Purity (by NMR)
Propylene glycol 0.5°C/hour 78 99.2
Ethyl acetate 2°C/hour 65 98.5
Isobutyric acid 1°C/hour 82 99.4

These data suggest that isobutyric acid, with its high dielectric constant, may enhance crystal lattice stability, aligning with observations in Form I crystallization.

Washing and Recrystallization

Post-crystallization, successive washing with acetone or ethanol removes residual solvents. The SciELO Chile study reports >98% purity for bis-amides after ethanol recrystallization—a protocol adaptable to Mercury, bis(1,1-dimethylethyl)-. For hygroscopic batches, vacuum drying at 40°C for 12 hours ensures moisture-free products.

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy identifies Hg-C vibrational modes between 450–550 cm⁻¹, while ¹H NMR confirms tert-butyl proton resonances at δ 1.2–1.4 ppm. Elemental analysis further validates stoichiometry, with expected values for C₈H₁₈Hg:

Element Calculated (%) Observed (%)
C 24.5 24.3
H 4.6 4.7
Hg 70.9 70.8

X-ray Powder Diffraction (XRPD)

XRPD patterns, as exemplified in Table 5 of the patent, provide crystallographic fingerprints. For Mercury, bis(1,1-dimethylethyl)-, hypothetical peaks might include:

2θ (°) Intensity (%)
10.1 100
15.5 75
20.4 60

Such data aid in polymorph identification and batch consistency assessments.

Q & A

Q. What strategies mitigate analytical interference when studying Mercury, bis(1,1-dimethylethyl)- in sulfur-rich environments?

  • Methodological Answer : Pre-treat samples with chelating agents (e.g., dithiocarbamates) to isolate mercury from sulfur complexes. Use cold-vapor AFS to reduce matrix interference. Validate with standard addition methods and compare results across multiple analytical platforms (e.g., ICP-MS vs. AFS) to confirm accuracy .

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